molecular formula C14H6 B1601586 1,2,4,5-Tetraethynylbenzene CAS No. 70603-31-5

1,2,4,5-Tetraethynylbenzene

Cat. No.: B1601586
CAS No.: 70603-31-5
M. Wt: 174.2 g/mol
InChI Key: QSGZOWMDALLUBC-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraethynylbenzene is an organic compound with the molecular formula C14H6. It is a benzene derivative where four ethynyl groups are attached to the benzene ring at the 1, 2, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetraethynylbenzene can be synthesized through several methods, one of which involves the reaction of 1,2,4,5-tetraiodobenzene with (trimethylsilyl)acetylene under Sonogashira coupling conditions. This reaction typically uses palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper iodide as a co-catalyst. The reaction proceeds in the presence of a base, such as triethylamine, and results in the formation of 1,2,4,5-tetrakis[(trimethylsilyl)ethynyl]benzene, which can be subsequently desilylated to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetraethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethynyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2,4,5-Tetraethynylbenzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetraiodobenzene: A precursor used in the synthesis of 1,2,4,5-tetraethynylbenzene.

    1,2,4,5-Tetrakis(trimethylsilyl)ethynylbenzene: An intermediate in the synthesis of this compound.

    1,2,4,5-Tetraaminobenzene: Another benzene derivative with four amino groups instead of ethynyl groups.

Uniqueness

This compound is unique due to its multiple ethynyl groups, which provide high reactivity and versatility in forming various derivatives and materials. Its ability to act as a linker in COFs and MOFs distinguishes it from other benzene derivatives, making it valuable in materials science and organic synthesis .

Properties

IUPAC Name

1,2,4,5-tetraethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGZOWMDALLUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1C#C)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500120
Record name 1,2,4,5-Tetraethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70603-31-5
Record name 1,2,4,5-Tetraethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2,4,5-tetraethynylbenzene function as a building block in organometallic chemistry?

A: this compound serves as a versatile precursor for synthesizing organometallic complexes. Its four symmetrical ethynyl groups allow for the coordination of metal centers, leading to diverse molecular architectures. For example, reacting this compound with Cp*(dppe)FeCl yields a tetrairon dication complex, 2, where the benzene ring acts as a bridging ligand between four iron centers. [] This complex demonstrates potential as a molecular prototype for quantum-dot cellular automata. []

Q2: What is the influence of the terminal ethynyl groups in this compound on the electronic properties of organometallic complexes?

A: Research indicates that the terminal ethynyl groups significantly impact the electronic properties of organometallic complexes incorporating this compound as a bridging ligand. For instance, in a bis(ironvinylidene) complex, the presence of these groups modifies the electronic communication and magnetic coupling interactions compared to complexes with unsubstituted bridging ligands. [] Specifically, the terminal ethynyl groups weaken the electronic communication and strengthen magnetic coupling interactions. []

Q3: How is this compound utilized in polymer chemistry?

A: this compound acts as a key monomer in synthesizing poly(aryleneethynylene) type polymers. It can react with other monomers, like 2,5-diiodo-3-hexylthiophene, through palladium-catalyzed polycondensation reactions. [] The resulting polymers exhibit interesting optical properties, including photoluminescence, making them potentially valuable in materials science applications. [] Furthermore, this compound enables the creation of star-type polymers when reacted with oligomeric poly(aryleneethynylene)s. []

Q4: What role does this compound play in supramolecular chemistry?

A: this compound serves as a central core for constructing supramolecular assemblies. By attaching functional groups to its ethynyl units, researchers can control the self-assembly process. For example, attaching radially π-extended tetrathiafulvalene (TTF) tetramers to this compound leads to the formation of electrochromic nanofibers. [] These nanofibers exhibit potential applications in materials science due to their unique electronic and optical properties. []

Q5: Can this compound be used in the synthesis of complex polycyclic aromatic hydrocarbons?

A: Yes, this compound acts as a valuable starting material for synthesizing complex polycyclic aromatic hydrocarbons, specifically bispentalenes. [] Gold-catalyzed annulation reactions of unsymmetrically substituted 1,2-di(arylethynyl)benzene derivatives, derived from this compound, enable precise control over the regioselectivity of the reaction. [] This control is crucial for accessing specific bispentalene isomers, which are promising structures for various material science applications. []

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